![molecular formula C16H21NO2 B13105817 Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)
Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(5R,6S)-2-benzyl-2-azaspiro[44]nonane-6-carboxylicacid is a spirocyclic compound characterized by a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylicacid typically involves the cyclization of di[aryl(hetaryl)methyl] malonic acids. One common method includes the use of P2O5-promoted cyclization, which has been optimized for various reaction conditions . The process involves the formation of spirocyclic intermediates, which are then converted into the desired product through a series of steps including hydrolysis and Stille coupling .
Industrial Production Methods
While specific industrial production methods for Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylicacid are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, as well as scaling up the synthesis process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and anion exchange membranes.
Mecanismo De Acción
The mechanism by which Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylicacid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities. The exact molecular targets and pathways are still under investigation, but studies suggest that the spirocyclic structure plays a crucial role in its activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-azoniaspiro[4.4]nonane
- 5-azoniaspiro[4.5]decane
- 5-azoniaspiro[4.6]undecane
Uniqueness
Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylicacid is unique due to its specific stereochemistry and the presence of a benzyl group, which distinguishes it from other spirocyclic compounds.
Propiedades
Fórmula molecular |
C16H21NO2 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
(5S,9R)-2-benzyl-2-azaspiro[4.4]nonane-9-carboxylic acid |
InChI |
InChI=1S/C16H21NO2/c18-15(19)14-7-4-8-16(14)9-10-17(12-16)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,18,19)/t14-,16+/m0/s1 |
Clave InChI |
AZONTXFQTJKXQS-GOEBONIOSA-N |
SMILES isomérico |
C1C[C@H]([C@]2(C1)CCN(C2)CC3=CC=CC=C3)C(=O)O |
SMILES canónico |
C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


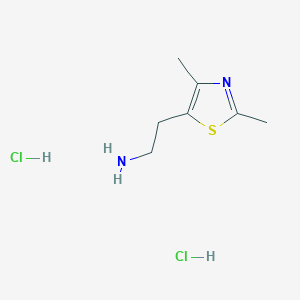
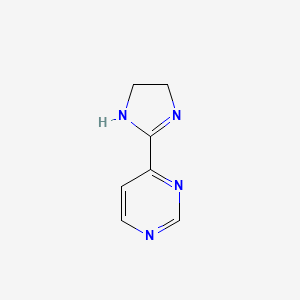
![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)
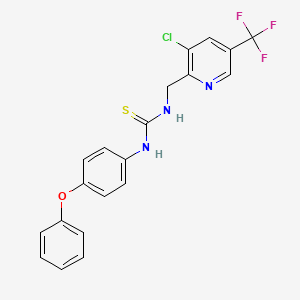
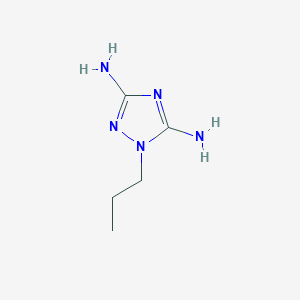
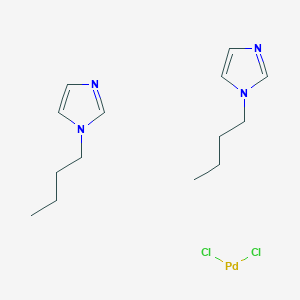
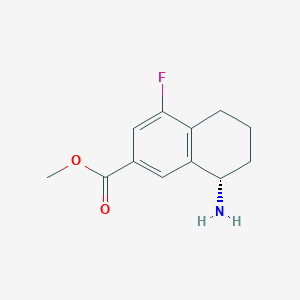
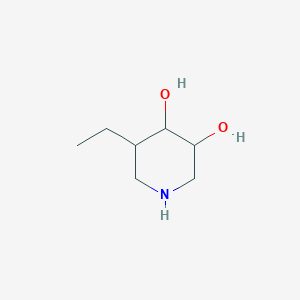
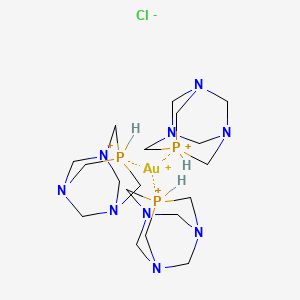
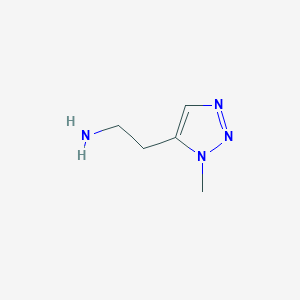
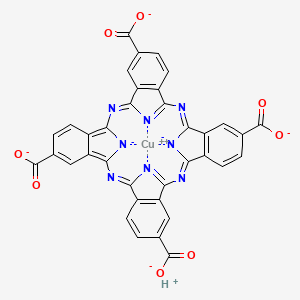
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
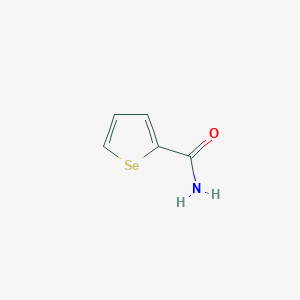
![2-[Butyl(ethyl)amino]-2-phenylacetic acid](/img/structure/B13105827.png)
